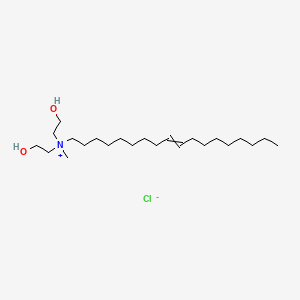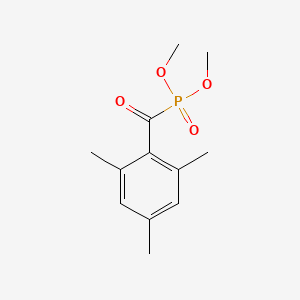
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate typically involves the Knorr reaction, which is a well-known method for preparing pyrrole derivativesThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with similar structural features.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A compound with methyl groups instead of phenyl groups at the 3 and 5 positions.
Uniqueness
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is unique due to the presence of phenyl groups at the 3 and 5 positions, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
91307-93-6 |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
diethyl 3,5-diphenylpyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-21(24)20-18(16-11-7-5-8-12-16)15-19(17-13-9-6-10-14-17)23(20)22(25)27-4-2/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
AWVQWUVIEJKSLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


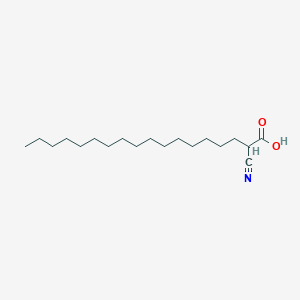

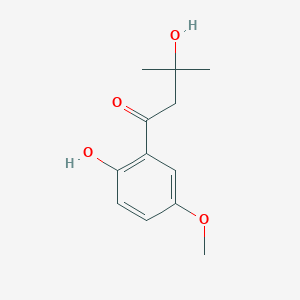
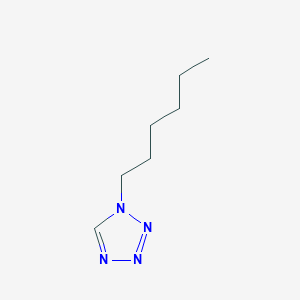
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
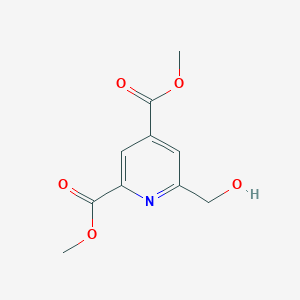
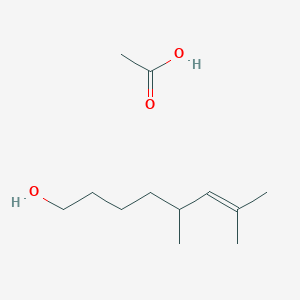
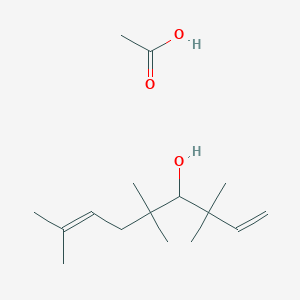
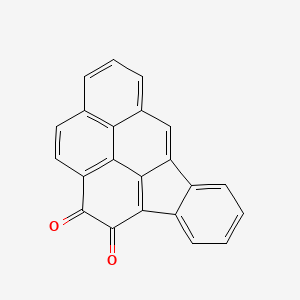
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)
